![molecular formula C10H19N B14410943 1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87401-77-2](/img/structure/B14410943.png)
1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be synthesized through several methods. One common method involves the Paal-Knorr pyrrole synthesis, which includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another method is the Hantzsch pyrrole synthesis, which involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr or Hantzsch methods. These methods are preferred due to their operational simplicity, cost-effectiveness, and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium dichromate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base.
Major Products Formed
Oxidation: Dimers and tetracyclic compounds.
Reduction: Reduced pyrrole derivatives.
Substitution: N-substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical pathways . Its unique structure allows it to bind to specific sites on enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds such as pyridine and pyrimidine While all these compounds are heterocycles containing nitrogen, this compound is unique due to its specific structural arrangement and the presence of additional methyl groups
List of Similar Compounds
- Pyridine
- Pyrimidine
- Imidazole
- Indole
Eigenschaften
CAS-Nummer |
87401-77-2 |
|---|---|
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
1,2,6a-trimethyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-8-7-9-5-4-6-10(9,2)11(8)3/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
KVSABHWHAZQCKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CCCC2(N1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


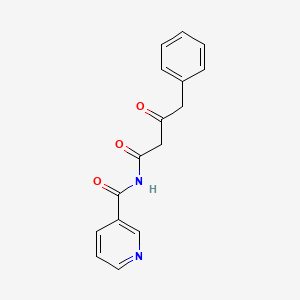
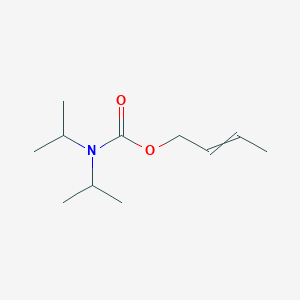
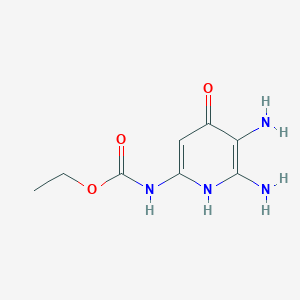
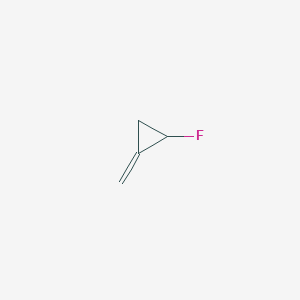
![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
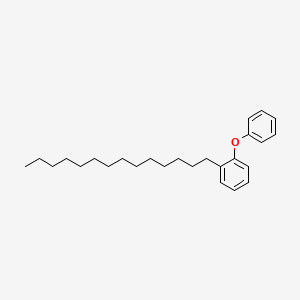
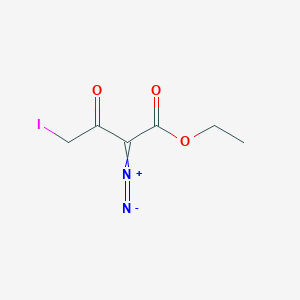
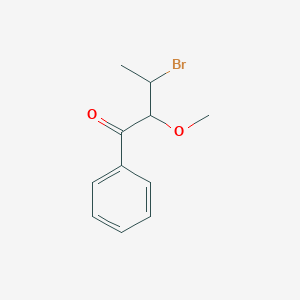

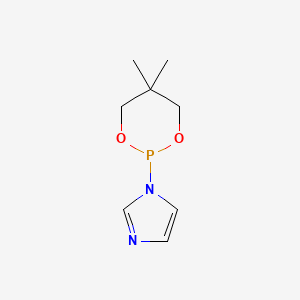

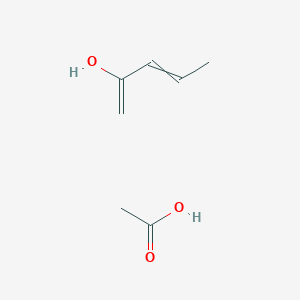
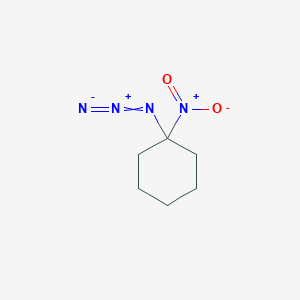
![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
